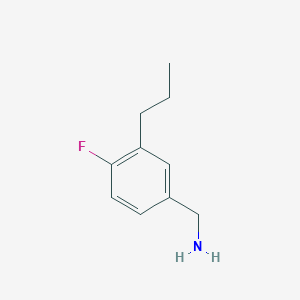

(4-Fluoro-3-propylphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

(4-fluoro-3-propylphenyl)methanamine |

InChI |

InChI=1S/C10H14FN/c1-2-3-9-6-8(7-12)4-5-10(9)11/h4-6H,2-3,7,12H2,1H3 |

InChI Key |

ZOERLEJQDZQAQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)CN)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 3 Propylphenyl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group in (4-Fluoro-3-propylphenyl)methanamine is a nucleophilic center and a site of basicity, making it susceptible to reaction with a variety of electrophiles. As a benzylic amine, its reactivity is similar to that of primary alkylamines, although the adjacent phenyl ring can influence reaction rates and properties.

The primary amine of this compound readily reacts with acylating agents such as acyl chlorides and carboxylic acid anhydrides to form stable N-substituted amides. byjus.comresearchgate.net This nucleophilic acyl substitution reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. pressbooks.pub The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

The general transformation can be summarized as follows:

Reaction with Acyl Chloride: Forms an N-benzyl amide and hydrogen chloride.

Reaction with Acid Anhydride: Produces an N-benzyl amide and a carboxylic acid. youtube.com

These reactions are highly efficient and widely used to protect the amine functionality or to synthesize molecules with specific amide linkages.

Table 1: Acylation Reactions of this compound

| Acylating Agent | General Structure | Product with this compound |

|---|---|---|

| Acyl Chloride | R-COCl | N-((4-fluoro-3-propylphenyl)methyl)acetamide |

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides to yield secondary and tertiary amines. rsc.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile. A significant challenge in this synthesis is controlling the degree of alkylation. The primary amine can react with one equivalent of an alkyl halide to form a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium (B1175870) salt. researchgate.net

To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine, employing catalysts like cesium hydroxide, or utilizing reductive amination methods. organic-chemistry.org Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine followed by reduction, is a more controlled method for preparing secondary amines.

Table 2: N-Alkylation of this compound

| Alkylating Agent | Product Type | Example Product Structure |

|---|---|---|

| Methyl Iodide (CH₃I) | Secondary Amine | N-((4-fluoro-3-propylphenyl)methyl)methanamine |

| Methyl Iodide (Excess) | Tertiary Amine | N,N-dimethyl-N-((4-fluoro-3-propylphenyl)methyl)amine |

This compound undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. thieme-connect.demasterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. masterorganicchemistry.com The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product.

Alternatively, imines can be synthesized through the catalytic oxidation of benzylamines. organic-chemistry.orgbohrium.com This method provides a different pathway that avoids the use of carbonyl compounds.

Table 3: Imine Formation from this compound

| Carbonyl Compound | General Structure | Product Type |

|---|---|---|

| Aldehyde | R-CHO | Aldimine (Schiff Base) |

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is known as diazotization. byjus.com A critical distinction exists between aromatic amines (anilines) and benzylic amines like this compound. Aromatic amines form relatively stable arenediazonium salts at low temperatures (0–5 °C). byjus.com

In contrast, the diazonium salt formed from this compound is a primary alkyldiazonium ion, which is highly unstable. byjus.comaskiitians.com It readily decomposes, even at low temperatures, by losing molecular nitrogen (N₂) to form a primary carbocation. This carbocation is then rapidly trapped by nucleophiles present in the medium, primarily water, leading to the formation of the corresponding benzyl (B1604629) alcohol, (4-fluoro-3-propylphenyl)methanol. This instability makes benzylic diazonium ions poor candidates for the synthetic transformations common for arenediazonium salts (e.g., Sandmeyer reactions). rsc.orgethz.ch

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. libretexts.org For a benzylic amine like this compound, oxidation can occur at the nitrogen atom or the benzylic carbon.

Common outcomes of primary amine oxidation include:

Oxidation to Imines: As mentioned, certain catalytic systems can oxidize primary benzylamines to the corresponding imines. bohrium.com

Oxidation to Nitro Compounds: Strong oxidizing agents, such as peroxy acids, can oxidize primary amines to nitroalkanes. libretexts.org

Complex Reactions: Oxidants that proceed via hydrogen or hydride abstraction, such as manganese dioxide, can lead to complex mixtures, including coupling products and polymers. nih.govacs.org The specific outcome for this compound would depend heavily on the chosen reagent.

Electrophilic and Nucleophilic Aromatic Substitution on the Substituted Phenyl Ring

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards aromatic substitution.

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the existing substituents. chemistrytalk.org

Propyl Group (-CH₂CH₂CH₃): An alkyl group that is an activating, ortho, para-director through an inductive electron-donating effect. libretexts.org

Fluoro Group (-F): A halogen that is a deactivating, ortho, para-director. The deactivation is due to its strong inductive electron-withdrawing effect, while the ortho, para-directing nature comes from its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions. wikipedia.orgresearchgate.net

Aminomethyl Group (-CH₂NH₂): Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the amine group will be protonated to form an ammonium group (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. wikipedia.org

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.govnih.gov

In this compound, the fluorine atom could potentially serve as a leaving group. However, the other substituents on the ring are not conducive to a standard SNAr mechanism. The propyl group is electron-donating, and the aminomethyl group is also electron-donating (in its unprotonated state). These groups increase electron density on the ring, deactivating it towards nucleophilic attack. Therefore, nucleophilic aromatic substitution to displace the fluorine atom is unlikely to occur under typical SNAr conditions. The high electronegativity of fluorine does increase the electrophilicity of the carbon it is attached to, but this is generally insufficient to overcome the deactivating effect of the electron-donating groups in the absence of strong ortho/para withdrawing groups. stackexchange.commasterorganicchemistry.com

Cross-Coupling Reactions at the Aromatic Core

The aromatic ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the cross-coupling reactions of this compound itself is not extensively available, the reactivity of analogous fluoro- and propyl-substituted aromatic compounds provides a strong basis for predicting its behavior in such transformations. The fluorine and propyl substituents electronically and sterically influence the reactivity of the aromatic ring, which can be exploited for selective chemical modifications.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are powerful tools for the derivatization of aryl halides and triflates. In the context of this compound, a precursor such as a bromo or iodo derivative would typically be required to participate in these reactions. For instance, an iodo-substituted analogue could readily undergo a Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or alkyl groups, thereby expanding the molecular complexity.

The general conditions for such reactions often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity. The electronic nature of the aromatic ring in this compound, influenced by the electron-withdrawing fluorine and electron-donating propyl and methanamine groups, would necessitate careful optimization of these reaction conditions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to Derivatives of this compound

| Cross-Coupling Reaction | Reactants | Catalyst/Ligand System | Potential Product Type |

| Suzuki-Miyaura | Aryl-B(OH)₂, Alkyl-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryl compounds, Alkyl-substituted arenes |

| Buchwald-Hartwig | Amines (primary, secondary) | Pd₂(dba)₃ / Xantphos | Diaryl amines, N-Aryl heterocycles |

| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | Substituted styrenes |

Synthesis of Complex Molecular Scaffolds Incorporating the this compound Moiety

The this compound unit is a valuable synthon for the construction of more complex molecular scaffolds, including heterocyclic systems and macrocycles, which are often found in biologically active compounds. The primary amine of the methanamine group serves as a key functional handle for a variety of synthetic transformations.

One common strategy involves the reaction of the amine with bifunctional electrophiles to construct heterocyclic rings. For example, condensation with β-diketones or their equivalents can lead to the formation of substituted pyridines or pyrimidines. Similarly, reaction with α,β-unsaturated carbonyl compounds can yield dihydropyridinone structures through aza-Michael addition followed by cyclization.

Multi-component reactions (MCRs) offer an efficient pathway to assemble complex molecules in a single step. The this compound could participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions. For instance, in an Ugi four-component reaction, the amine would react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative incorporating the (4-fluoro-3-propylphenyl)methyl moiety.

The synthesis of macrocyclic structures containing this moiety can be envisioned through strategies such as ring-closing metathesis (RCM) or intramolecular cross-coupling reactions. A synthetic intermediate bearing the this compound core and two terminal alkene functionalities could be cyclized using a Grubbs catalyst to form a macrocycle.

Table 2: Strategies for Incorporating this compound into Complex Scaffolds

| Synthetic Strategy | Key Reaction | Reactant for this compound | Resulting Scaffold |

| Heterocycle Synthesis | Condensation / Cyclization | β-Diketones, α,β-Unsaturated esters | Pyridines, Dihydropyridinones |

| Multi-component Reactions | Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |

| Macrocyclization | Ring-Closing Metathesis (RCM) | Diene-containing electrophile | Unsaturated macrocycles |

While specific, documented examples of these transformations for this compound are limited in publicly accessible literature, the fundamental principles of organic synthesis strongly support the feasibility and potential of these approaches. The continued exploration of this compound's reactivity is expected to unveil novel synthetic routes to complex and potentially bioactive molecules.

Computational and Theoretical Chemistry Investigations on 4 Fluoro 3 Propylphenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecular structure, electron distribution, and reactive sites. For (4-Fluoro-3-propylphenyl)methanamine, such calculations can elucidate the influence of the fluoro, propyl, and methanamine groups on the phenyl ring's electronic environment.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For aromatic compounds, the HOMO is often distributed over the π-system of the benzene (B151609) ring, while the LUMO's location can vary. In the case of this compound, the electron-donating methanamine and propyl groups are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electronegative fluorine atom tends to withdraw electron density, which can influence both HOMO and LUMO energy levels.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).

These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the methanamine group due to the lone pair of electrons, making it a primary site for protonation and electrophilic attack. The fluorine atom, being highly electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the amine group would show a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Table 4.1: Hypothetical Quantum Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 4-(4-Fluoro-phenyl)-...-dihydropyridine Derivative ekb.eg | (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-...-benzenamines scholarsresearchlibrary.com |

| EHOMO (eV) | ~ -8.5 to -9.5 | Not specified | -6.12 to -6.35 |

| ELUMO (eV) | ~ -0.5 to -1.5 | Not specified | -2.10 to -2.31 |

| HOMO-LUMO Gap (eV) | ~ 7.0 to 9.0 | 4.34 | 3.81 to 4.25 |

Transition state analysis is a computational method used to study the mechanism of chemical reactions. It involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy and structure. This information helps in determining the activation energy of the reaction, which is a key factor in understanding the reaction rate.

For this compound, transition state analysis could be applied to various reactions, such as its synthesis or its metabolic pathways. For example, in a hypothetical N-alkylation reaction, computational methods could be used to model the approach of an alkyl halide to the nitrogen atom of the methanamine group. The transition state would likely involve the partial formation of a new C-N bond and the partial breaking of the C-halide bond. By calculating the energy of this transition state relative to the reactants, the activation energy barrier for the reaction can be determined.

While specific transition state analyses for reactions involving this compound are not documented in the provided literature, the principles of such studies on similar organic molecules are well-established. These calculations are typically performed using DFT methods, which provide a reliable balance between accuracy and computational cost.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the conformational flexibility arises primarily from the rotation around the C-C bonds of the propyl group and the C-C bond connecting the methanamine group to the phenyl ring.

The relative energies of different conformers are influenced by steric hindrance and electrostatic interactions. For the propyl group, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. youtube.com The presence of the fluorine atom can also influence conformational preferences through electrostatic interactions. Studies on 1,3-difluorinated alkanes have shown that the 1,3-difluoropropylene motif significantly impacts alkane chain conformation, with a notable dependence on the solvent polarity. semanticscholar.orgnih.gov

A potential energy surface can be generated by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable (lowest energy) conformers.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule and the study of its dynamic properties in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation could reveal how the molecule behaves in an aqueous solution. It would show the flexibility of the propyl and methanamine side chains and how they interact with surrounding water molecules. Such simulations can also provide insights into the time-averaged properties of the molecule and the probabilities of it adopting different conformations.

Table 4.2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Stable Conformations (degrees) |

| C(ring)-C(propyl)-C-C | Rotation of the propyl chain | ~60 (gauche), 180 (anti) |

| C(ring)-C(methanamine)-N | Rotation of the methanamine group | Dependent on steric hindrance with adjacent groups |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition). Various molecular descriptors would be calculated for each compound, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial charges.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that can predict the activity of new, untested compounds.

Cheminformatics Studies: Cheminformatics involves the use of computational methods to analyze and manage chemical information. For this compound, cheminformatics tools can be used to calculate a variety of molecular properties and to compare it with other known compounds. Some key cheminformatic properties for a related compound, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine, include a Topological Polar Surface Area (TPSA) of 26.02 and a LogP of 3.0129. chemscene.com These values provide an indication of the molecule's potential for membrane permeability and its hydrophobicity.

Table 4.3: Examples of Molecular Descriptors Used in QSAR and Cheminformatics

| Descriptor Type | Example | Relevance |

| Electronic | Dipole Moment | Influences intermolecular interactions |

| Hydrophobic | LogP | Relates to membrane permeability and solubility |

| Topological | Wiener Index | Describes molecular branching |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability |

Molecular Docking and Ligand-Protein Interaction Studies (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor). mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

In a molecular docking study involving this compound, the 3D structure of the compound would be "docked" into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The results of a docking simulation can provide a plausible binding mode for the ligand, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, if this compound were to be investigated as a potential inhibitor of an enzyme like dipeptidyl peptidase IV (DPP-4), molecular docking could be used to predict how it fits into the enzyme's active site. nih.govmdpi.com The methanamine group could potentially form hydrogen bonds with acidic residues in the binding pocket, while the fluorinated phenyl ring could engage in hydrophobic or halogen bonding interactions. The propyl group would likely occupy a hydrophobic pocket within the active site.

Such in silico studies are invaluable for generating hypotheses about the mechanism of action of a compound and for guiding the design of more potent and selective analogs. Computational studies have highlighted the importance of fluorine in modulating ligand-protein interactions, where it can enhance binding affinity through various non-covalent interactions. nih.gov

Table 4.4: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Hypothetical) |

| Methanamine (-CH2NH2) | Hydrogen bonding, electrostatic interactions | Aspartic acid, Glutamic acid |

| Fluorophenyl Ring | Hydrophobic interactions, π-π stacking, halogen bonding | Phenylalanine, Tyrosine, Tryptophan |

| Propyl Group (-CH2CH2CH3) | Hydrophobic interactions | Leucine, Isoleucine, Valine |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Fluoro 3 Propylphenyl Methanamine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For (4-Fluoro-3-propylphenyl)methanamine (Molecular Formula: C₁₀H₁₄FN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Typically, the analysis is performed on the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass, with a minimal mass error (usually <5 ppm) confirming the molecular formula.

| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) | Molecular Formula Confirmed |

| Exact Mass of [M+H]⁺ | 168.11830 u | 168.11851 u | 1.25 | C₁₀H₁₅FN⁺ |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration). The spectrum for this compound would show distinct signals for the aromatic protons, the benzylic (CH₂) protons, the propyl chain protons, and the amine (NH₂) protons.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Signals would be observed for the aromatic carbons (with C-F coupling visible), the benzylic carbon, and the three distinct carbons of the propyl side chain.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly valuable. jeolusa.comnih.gov It provides a highly sensitive probe for the fluorine atom's environment. nih.gov The spectrum would show a single resonance, and its coupling to adjacent ¹H and ¹³C nuclei (J-coupling) helps to confirm the substitution pattern on the aromatic ring. nih.govjeol.com

Predicted NMR Data for this compound

¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.15 | dd | 1H | Ar-H (adjacent to CH₂CH₂CH₃) |

| ~7.05 | m | 1H | Ar-H (adjacent to F and CH₂) |

| ~6.95 | t | 1H | Ar-H (adjacent to F) |

| ~3.80 | s | 2H | Ar-CH₂-NH₂ |

| ~2.55 | t | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.60 | sextet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.50 | br s | 2H | -NH ₂ |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~160 (d) | C -F |

| ~142 (d) | C -CH₂NH₂ |

| ~131 (d) | Ar-C H |

| ~128 (d) | C -CH₂CH₂CH₃ |

| ~125 (d) | Ar-C H |

| ~115 (d) | Ar-C H |

| ~46 | Ar-C H₂-NH₂ |

| ~32 | Ar-C H₂-CH₂-CH₃ |

| ~24 | Ar-CH₂-C H₂-CH₃ |

This table presents predicted data based on known chemical shift ranges and coupling patterns for analogous structures.

Infrared and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H (propyl, CH₂) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1480 | C=C stretch | Aromatic Ring |

| 1250-1150 | C-F stretch | Aryl-Fluoride |

UV-Visible Spectroscopy provides information on electronic transitions, primarily within conjugated systems like the phenyl ring. The absorption spectrum is sensitive to the substitution pattern. For this compound, one would expect characteristic absorptions for the substituted benzene (B151609) ring, typically in the range of 250-280 nm.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment and quantification.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is suitable for volatile and thermally stable compounds. The primary amine in this compound may require derivatization (e.g., acylation) to improve its chromatographic peak shape and prevent tailing. researchgate.netscispace.com The mass spectrometer fragments the eluted compound in a reproducible manner, creating a "fingerprint" mass spectrum that aids in identification.

Hypothetical GC-MS Fragmentation Data (Electron Ionization)

| m/z (mass-to-charge) | Proposed Fragment Identity |

|---|---|

| 167 | [M]⁺ (Molecular Ion) |

| 138 | [M - CH₂NH]⁺ (Benzylic cleavage) |

| 125 | [M - C₃H₇]⁺ (Loss of propyl group) |

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile or stable for GC. A reversed-phase HPLC method would be most common for analyzing this compound. Purity is typically determined by integrating the peak area of the compound relative to the total area of all peaks detected, often using a UV detector set to a wavelength where the aromatic ring absorbs.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~260 nm or Mass Spectrometer (LC-MS) |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. researchgate.net Its application is entirely dependent on the ability to grow a high-quality single crystal of the compound, often as a salt (e.g., hydrochloride or tartrate). If a suitable crystal is obtained, this technique can provide precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice. This information is unequivocal but provides no data on the compound's behavior in solution or its purity.

Pre Clinical Biological and Mechanistic Investigations of 4 Fluoro 3 Propylphenyl Methanamine and Its Analogs

In Vitro Enzyme Inhibition Studies (e.g., Monoamine Oxidase A and B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of various neurological disorders. nih.gov Research into compounds structurally related to (4-Fluoro-3-propylphenyl)methanamine has revealed significant interactions with these enzymes.

For instance, a series of pyridazinobenzylpiperidine derivatives were evaluated for their inhibitory activity against MAO-A and MAO-B. nih.gov Among the tested compounds, some showed potent inhibition of MAO-B, with one derivative exhibiting an IC50 value of 0.203 μM. nih.gov In contrast, the inhibition of MAO-A was generally weaker, with the most active compound in this regard showing an IC50 value of 3.691 μM. nih.gov

Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide demonstrated selective inhibition of MAO-B with an IC50 value of 3.47 μM, while its inhibitory effect on MAO-A was significantly weaker (IC50 = 43.3 μM). mdpi.com Furthermore, research on resveratrol-based ligands identified compounds with selective MAO-B inhibitory activity, with one candidate showing an IC50 of 0.33 ± 0.02 μM. nih.gov

The following table summarizes the MAO inhibition data for some analogs of this compound.

| Compound/Analog | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

| Pyridazinobenzylpiperidine Derivative (S5) | 3.857 | 0.203 | 19.04 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | 12.48 |

| Resveratrol-based Ligand (Compound 47) | - | 0.33 ± 0.02 | - |

| Fluoxetine and Sertraline Hybrid (Compound 28) | - | 0.015 ± 0.001 | - |

This table is interactive. Users can sort the data by clicking on the column headers.

Kinetic Characterization of Enzyme-Substrate Interactions

Kinetic studies of analogous compounds have revealed that they can act as competitive inhibitors of MAO-B. nih.gov This mode of inhibition suggests that these compounds bind to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. nih.gov

Mechanistic Probes of Enzyme Catalysis

Molecular docking studies have provided insights into the potential binding orientation and interactions of these inhibitors with MAO-B. mdpi.com For example, it has been observed that the sulfonamide group of certain analogs can bind and interact with residues within the substrate cavity of the enzyme. mdpi.com These interactions are crucial for the inhibitory activity of the compounds.

Receptor Binding Assays and Ligand Efficacy Studies (in vitro, non-human cells)

The study of structurally similar compounds, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, has provided information on their affinities for dopamine (B1211576) receptors. nih.gov The parent amine in this series showed a slightly lower affinity for both D-1 and D-2 dopamine receptors compared to dopamine itself. nih.gov However, substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D-1 binding sites but a significant enhancement in efficacy at D-2 binding sites. nih.gov The N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives were the most potent in this series, demonstrating high selectivity for D-2 receptors. nih.gov

Cellular Assays for Biological Activity (e.g., antibacterial, antifungal, anticancer in non-human cell lines)

Research on analogs has indicated a range of biological activities.

In the realm of antifungal activity , a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated against Candida albicans and Aspergillus niger. nih.gov While most of the synthesized compounds did not show significant activity, one derivative exhibited moderate activity against both fungal strains, with a minimum inhibitory concentration (MIC) of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov

Regarding antibacterial activity , studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its potential against Klebsiella pneumoniae. nih.gov This compound has been shown to act on penicillin-binding protein, leading to cell lysis. nih.gov Furthermore, when combined with other antibacterial drugs like meropenem (B701) and imipenem, it exhibited a synergistic effect. nih.gov

In the context of anticancer activity , various fluorinated analogs have been investigated. Fluorinated aminophenylhydrazines have shown cytotoxic effects on the A549 lung cancer cell line, with one compound exhibiting an IC50 of 0.64 μM. nih.gov Additionally, 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives have been evaluated against a panel of human cancer cell lines, including prostate, melanoma, breast, and lung cancer cells. mdpi.com One thiosemicarbazide (B42300) derivative showed the lowest activity, with IC50 values exceeding 500 µM in most tested cancer cell lines. mdpi.com Conversely, a study on 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole (B1197879) group identified a compound with good anti-tumor proliferation activity against four tested cancer cell lines, with an IC50 value of 1.96±0.15μM against PC-3 cells. researchgate.net

The following table presents a summary of the cellular activities of some analogs.

| Compound/Analog | Biological Activity | Cell Line/Organism | Key Finding |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative | Antifungal | C. albicans, A. niger | Moderate activity with MICs of 500 µg/ml and 750 µg/ml, respectively. nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | K. pneumoniae | Synergistic effect with meropenem and imipenem. nih.govnih.gov |

| Fluorinated aminophenylhydrazine | Anticancer | A549 (Lung Cancer) | IC50 of 0.64 μM. nih.gov |

| 4-aminoquinazoline derivative | Anticancer | PC-3 (Prostate Cancer) | IC50 of 1.96±0.15μM. researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Structure-Activity Relationship (SAR) Studies based on Cellular Data

SAR studies on related compounds have provided valuable information. For example, in a series of 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives, it was found that amine and trifluoromethyl substitutions at the para position were associated with greater MAO-B inhibitory activity compared to ortho or meta substitutions. nih.gov In the case of anticancer 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives, the nature of the substituent on the thiosemicarbazide moiety was found to significantly influence the cytotoxic activity. mdpi.com

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

No publicly available data from preclinical in vivo or in vitro studies describe the ADME properties of this compound in any animal systems. Information regarding its oral bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and routes of excretion remains uncharacterized in the scientific literature.

Relationship between Exposure and Pharmacological Response in Animal Models

There are no published studies that investigate the relationship between the systemic exposure to this compound and its pharmacological effects in animal models. Consequently, data on the pharmacokinetic-pharmacodynamic (PK/PD) correlations for this compound are not available.

Molecular Mechanisms of Action in Biological Systems (non-human, in vitro or in vivo animal studies)

The molecular targets and mechanisms through which this compound may exert biological effects have not been elucidated in any non-human in vitro or in vivo animal studies found in the public domain. Research identifying its binding affinities, enzyme inhibition, or effects on cellular pathways is not available.

Green Chemistry Principles in the Synthesis and Application of 4 Fluoro 3 Propylphenyl Methanamine

Atom Economy and E-Factor Considerations in Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the sustainability of a chemical synthesis. wikipedia.org Atom economy offers a theoretical measure of how efficiently reactant atoms are incorporated into the desired product, while the E-Factor provides a practical measure of the total waste generated. rsc.orgchembam.com

A primary and efficient route for the synthesis of (4-Fluoro-3-propylphenyl)methanamine is the direct reductive amination of 4-Fluoro-3-propylbenzaldehyde. wikipedia.org This one-pot reaction involves the condensation of the aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced to the target amine. wikipedia.org

The theoretical atom economy can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

For the reductive amination of 4-Fluoro-3-propylbenzaldehyde with ammonia and a hydrogen source, the calculation is as follows:

4-Fluoro-3-propylbenzaldehyde (C₁₀H₁₁FO): MW = 166.19 g/mol

Ammonia (NH₃): MW = 17.03 g/mol

Hydrogen (H₂): MW = 2.02 g/mol

Product - this compound (C₁₀H₁₄FN): MW = 167.22 g/mol

Atom Economy = [167.22 / (166.19 + 17.03 + 2.02)] x 100 = 89.8%

This high theoretical atom economy is characteristic of addition reactions like hydrogenation, where most reactant atoms are incorporated into the final product. wikipedia.org

The E-Factor , defined as the mass ratio of waste to the desired product (E-Factor = kg waste / kg product), provides a more realistic assessment by including solvent losses, reaction yield, and waste from reagents and workup procedures. chembam.comlibretexts.org In the pharmaceutical and fine chemical industries, E-factors can be notoriously high, often ranging from 25 to over 100, largely due to the use of complex, multi-step syntheses and stringent purification requirements. libretexts.orgyoutube.com

For the synthesis of this compound, the choice of reducing agent significantly impacts the E-Factor.

| Reduction Method | Reducing Agent | Typical Byproducts | Impact on E-Factor |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) | Minimal; only water is a stoichiometric byproduct. Catalyst requires recovery. | Potentially very low, approaching the ideal value. Waste is primarily from solvents. |

| Transfer Hydrogenation | Formic acid, Isopropanol | CO₂, Acetone | Higher than catalytic hydrogenation due to stoichiometric byproducts. |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) | Borate salts | Generates significant inorganic salt waste, which is difficult to recycle and adds complexity to workup, increasing the E-Factor substantially. masterorganicchemistry.com |

Catalytic hydrogenation represents the most atom-economical and lowest E-Factor option, as hydrogen is the ideal reductant and the catalyst is used in small quantities and can be recycled. wikipedia.orgwikipedia.org In contrast, stoichiometric hydride reagents generate significant salt waste, drastically increasing the E-Factor. masterorganicchemistry.com

Use of Benign Solvents and Solvent Minimization Strategies

Solvents constitute the largest mass component of most chemical reactions, particularly in the fine chemical and pharmaceutical sectors, and are a primary contributor to the high E-Factors observed. acsgcipr.org Therefore, the selection of benign solvents and strategies to minimize their use are critical green chemistry objectives.

The reductive amination of aldehydes has traditionally been performed in solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and dimethylformamide (DMF). acsgcipr.org However, these are now recognized as environmentally hazardous. Recent efforts have focused on identifying greener alternatives. rsc.org

Solvent Selection Guide for Reductive Amination:

| Solvent Class | Examples | Green Chemistry Assessment |

| Undesirable | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform | Chlorinated solvents are toxic, persistent, and environmentally damaging. acsgcipr.org Their use is being phased out. |

| Usable (with caution) | Tetrahydrofuran (THF), Toluene, Methanol | Present moderate environmental, health, or safety concerns. Methanol can be a good choice but may lead to side reactions in some catalytic systems. acsgcipr.orgacs.org |

| Recommended / Greener | Ethanol (B145695), Isopropanol (IPA), Ethyl acetate (B1210297), 2-Methyl-THF | Lower toxicity, better biodegradability, and often derived from renewable sources. Ethanol is an excellent green solvent. gctlc.org |

| Innovative / Benign | Water, Supercritical Carbon Dioxide (scCO₂) | Water is the ultimate green solvent but substrate solubility can be an issue. ias.ac.in scCO₂ is non-toxic, non-flammable, and easily removed, making it an excellent medium for reactions like imine synthesis. researchgate.netresearchgate.netrsc.org |

For the synthesis of this compound, replacing a chlorinated solvent like DCE with a greener option such as ethanol or ethyl acetate would significantly improve the process's environmental profile. acsgcipr.orgrsc.org Furthermore, solvent minimization can be achieved through higher concentration reactions or by exploring solvent-free conditions, where one of the liquid reactants may serve as the reaction medium. gctlc.org Supercritical CO₂ is a particularly promising medium as it can act as both a solvent and a promoter in imine formation, and it is easily removed and recycled post-reaction. researchgate.netacs.org

Catalytic and Energy-Efficient Synthetic Processes

The third principle of green chemistry advocates for designing syntheses that are energy-efficient. Catalysis is a cornerstone of this principle, as catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and often with higher selectivity, thus reducing energy consumption and waste. wiley.com

In the synthesis of this compound via reductive amination, the reduction of the intermediate imine can be achieved either with stoichiometric hydride reagents or through catalytic hydrogenation.

Stoichiometric Reduction: Reagents like sodium borohydride (NaBH₄) are effective but are consumed in the reaction, requiring more than one equivalent of the reagent for every equivalent of the substrate. This process generates significant waste and has a poor atom economy. masterorganicchemistry.com

Catalytic Hydrogenation: This process uses a small, sub-stoichiometric amount of a metal catalyst (e.g., Palladium, Platinum, Rhodium, or Nickel) with hydrogen gas (H₂). wikipedia.orglibretexts.org The catalyst facilitates the reaction repeatedly, making it highly efficient. pnnl.gov This method is inherently more energy-efficient as it often proceeds at lower temperatures and pressures compared to non-catalytic routes and avoids the energy-intensive production of hydride reagents. wiley.com

Development of Bio-based Feedstocks for Aromatic Amine Production

A key goal of green chemistry is the transition from fossil fuel-based feedstocks to renewable resources. Lignocellulosic biomass, a non-food-based renewable resource, is a rich source of aromatic compounds, particularly lignin (B12514952). rsc.orgrsc.org Lignin is a complex polymer composed of aromatic units that can be broken down to produce platform chemicals like benzene (B151609), toluene, vanillin, and other substituted phenols. researchgate.netresearchgate.netnih.gov

The synthesis of this compound relies on a substituted aromatic precursor, 4-Fluoro-3-propylbenzaldehyde. The aromatic core of this precursor could potentially be derived from lignin.

Conceptual Pathway from Lignin to Precursor:

Depolymerization: Lignin is first broken down using chemo-catalytic methods (e.g., hydrogenolysis, oxidation) to yield a mixture of simple aromatic monomers like vanillin, syringaldehyde, or 4-hydroxybenzaldehyde. rsc.orgresearchgate.netrsc.org

Upgrading & Functionalization: These bio-based aromatic monomers would then need to undergo several chemical transformations to install the required propyl and fluoro groups. This represents a significant challenge, as current bio-refinery methods primarily yield oxygenated aromatics. rsc.orgresearchgate.net

Microbial Engineering: An alternative and developing approach is the use of engineered microorganisms. nih.govresearchgate.net Strains can be designed to convert sugars or lignin-derived monomers into specific aromatic compounds. semanticscholar.orgnih.govnih.gov While the direct microbial synthesis of a complex molecule like 4-Fluoro-3-propylbenzaldehyde is not yet established, engineered pathways could potentially produce simpler aromatic precursors. The introduction of fluorine, however, is particularly challenging in biological systems and would likely require a subsequent chemo-catalytic step. nih.gov

While the complete synthesis of this compound from biomass is a long-term goal, the ability to produce key aromatic building blocks from renewable resources like lignin is a rapidly advancing field that promises to significantly improve the sustainability of the chemical industry. wiley.comrsc.org

Applications of 4 Fluoro 3 Propylphenyl Methanamine in Chemical Sciences Excluding Clinical

As a Key Building Block in Pharmaceutical Intermediates and Drug Discovery (pre-clinical stage)

(4-Fluoro-3-propylphenyl)methanamine is primarily utilized as a versatile building block in the synthesis of more complex molecules destined for pharmaceutical applications. echemi.com Its chemical structure, featuring a fluorinated phenyl ring with a propyl group and a methanamine side chain, offers multiple points for chemical modification, allowing chemists to systematically alter the molecule's properties to achieve desired biological activity.

The compound is commercially available from various suppliers, who list it as an intermediate for active pharmaceutical ingredients (APIs) and for custom synthesis in research and development. echemi.com This availability underscores its role in the early stages of drug discovery, where access to a diverse range of molecular fragments is crucial for lead generation and optimization.

A pertinent example of the utility of a closely related analogue is found in the synthesis of novel anti-inflammatory and analgesic agents. In one study, the similar compound (4-fluoro-3-methylphenyl)acetamide was used as a starting material to create a series of 1,6-dihydropyrimidin-2-ol derivatives. researchgate.net The resulting compounds were then evaluated in preclinical models, demonstrating the potential of this chemical scaffold in generating new therapeutic candidates. researchgate.net Specifically, the research highlighted that the nature of the substituents on the phenyl ring played a significant role in the observed anti-inflammatory and analgesic activities. researchgate.net

The fluorinated phenylpropylamine moiety is a feature in various advanced chemical structures, indicating its incorporation into more complex drug candidates. For instance, related structures are part of molecules designed for the treatment of conditions like congenital adrenal hyperplasia. google.com

Table 1: Properties of Related (4-Fluoro-3-substituted-phenyl)methanamine Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| (4-Fluoro-3-methylphenyl)methanamine | C₈H₁₀FN | 139.17 | 261951-68-2 |

| (4-Fluoro-3-methylphenyl)methylamine | C₁₁H₁₆FN | 181.25 | 1183241-30-6 |

| (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine | C₁₁H₁₀FNS | 207.27 | 1249105-75-6 |

| (4-Fluoro-3-(methoxymethyl)phenyl)methanamine | C₉H₁₂FNO | 169.20 | 1016522-88-5 |

This table presents data for closely related analogues to illustrate the variations within this class of chemical building blocks.

In the Synthesis of Agrochemicals and Specialty Chemicals

Currently, there is a lack of specific, publicly available research detailing the application of this compound in the synthesis of agrochemicals or specialty chemicals. While fluorinated compounds are of significant interest in the agrochemical industry, direct evidence of this particular molecule's use is not documented in accessible literature.

As a Ligand in Catalysis or Material Science Applications

There is no readily available scientific literature to suggest the use of this compound as a ligand in catalysis or in material science applications. The primary focus of research and commercial supply appears to be within the life sciences and pharmaceutical sectors.

Development of Chemical Probes and Tags

The development of chemical probes and tags using this compound as a core structure has not been reported in the scientific literature. While fluorinated molecules can be used in the design of probes, for example, through the incorporation of ¹⁸F for positron emission tomography (PET), there are no specific examples involving this compound.

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Propylphenyl Methanamine

While (4-Fluoro-3-propylphenyl)methanamine is a distinct chemical entity, dedicated research focusing on its advanced applications and properties is still emerging. The future exploration of this compound is poised to build upon broader advancements in the fields of synthetic chemistry, materials science, and medicinal chemistry, particularly those involving substituted and fluorinated benzylamines. The following sections outline promising research avenues that could unlock the full potential of this molecule.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-Fluoro-3-propylphenyl)methanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity before use, and flame-retardant antistatic lab coats. Avoid skin contact via proper glove removal techniques .

- Ventilation : Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is advised for high-concentration handling .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid drainage contamination. Dispose of waste per local regulations .

- Emergency Measures : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .

Q. How can the purity of this compound be verified using analytical techniques?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection. Compare retention times against certified reference standards (e.g., pharmaceutical-grade impurities in ) .

- Spectroscopy : Confirm structural integrity via H/C NMR and FT-IR, cross-referencing peaks with analogs like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine ( ).

- Quantitative Analysis : Perform mass spectrometry (MS) for molecular weight confirmation and elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Reductive amination of 4-fluoro-3-propylbenzaldehyde using sodium cyanoborohydride in methanol (pH 5–6). Optimize molar ratios (e.g., 1:1.2 aldehyde:amine) to minimize byproducts .

- Route 2 : Nucleophilic substitution of (4-fluoro-3-bromophenyl)methanamine with propyl Grignard reagents. Control temperature (0–5°C) to suppress side reactions .

- Yield Optimization : Monitor reaction progress via TLC. For Route 1, yields typically range 60–75%; for Route 2, use anhydrous THF to improve efficiency (70–85% yield) .

Q. How does the solubility of this compound in various solvents affect its application in organic synthesis?

- Methodological Answer :

- Solubility Profile :

| Solvent | Solubility (g/100 mL, 25°C) | Applicability |

|---|---|---|

| Dichloromethane | 8.5 | Coupling reactions |

| Ethanol | 3.2 | Catalytic hydrogenation |

| Water | <0.1 | Aqueous workup |

| (Data inferred from methanamine analogs in ) . |

- Practical Guidance : Use polar aprotic solvents (e.g., DMF) for SNAr reactions. For biphasic systems, employ toluene/water mixtures to enhance phase separation .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Contradiction Analysis : Compare F NMR chemical shifts with fluorinated analogs (e.g., (3-Chloro-2-fluorophenyl)methanamine in ). Discrepancies may arise from substituent electronic effects .

- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For ambiguous MS fragments, perform high-resolution MS (HRMS) or isotope labeling .

- Case Study : If IR shows unexpected carbonyl peaks, assess for oxidation byproducts via LC-MS and repeat synthesis under inert atmosphere .

Methodological Notes

- Safety Data : Prioritize SDS from academic suppliers (e.g., Combi-Blocks in ) over commercial vendors.

- Synthesis Design : Incorporate regioselective fluorination strategies (e.g., Balz-Schiemann reaction) for analogs like those in .

- Quality Control : Adhere to pharmacopeial guidelines ( ) for impurity profiling in drug discovery contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.